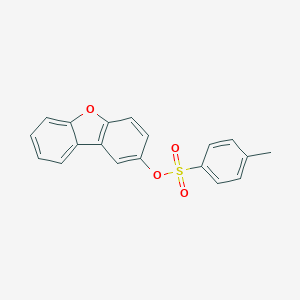

![molecular formula C18H12O4S B491887 dibenzo[b,d]furan-2-yl benzenesulfonate CAS No. 670258-86-3](/img/structure/B491887.png)

dibenzo[b,d]furan-2-yl benzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

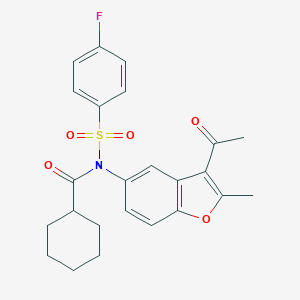

Dibenzo[b,d]furan-2-yl benzenesulfonate is an organic compound with the molecular formula C18H12O4S. It is a derivative of dibenzofuran, which is a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring.

Mechanism of Action

- Dibenzofuran-2-yl benzenesulfonate (DBF) is a heterocyclic organic compound with two benzene rings fused to a central furan ring .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

Dibenzofuran-2-yl benzenesulfonate is a derivative of benzofuran, a class of compounds known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Cellular Effects

Benzofuran derivatives have been shown to have anticancer activity against the human ovarian cancer cell line A2780 . It is possible that Dibenzofuran-2-yl benzenesulfonate may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Benzofuran derivatives are known to undergo various electrophilic reactions, such as halogenation and Friedel-Crafts reactions . It is possible that Dibenzofuran-2-yl benzenesulfonate may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Benzofuran derivatives are known for their thermal stability, which could suggest that Dibenzofuran-2-yl benzenesulfonate may also exhibit stability over time .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of Dibenzofuran-2-yl benzenesulfonate in animal models. Toxicity due to PCDDs/Fs has been widely noted in animals where oral exposure of high dosage of 2,3,7,8-Cl4DD has been majorly documented .

Metabolic Pathways

Dibenzofurans can be metabolized through two major catabolic routes: lateral and angular dioxygenation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,d]furan-2-yl benzenesulfonate typically involves the reaction of dibenzofuran with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-2-yl benzenesulfonate undergoes various chemical reactions, including:

Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation and nitration, due to the presence of the aromatic rings.

Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Nitration: Nitration reactions involve the use of nitric acid and sulfuric acid as reagents.

Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives, while nitration can produce nitro-substituted compounds .

Scientific Research Applications

Dibenzo[b,d]furan-2-yl benzenesulfonate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Dibenzothiophene: A sulfur analog of dibenzofuran, used in similar applications but with different chemical properties due to the presence of sulfur.

Uniqueness

This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name |

dibenzofuran-2-yl benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O4S/c19-23(20,14-6-2-1-3-7-14)22-13-10-11-18-16(12-13)15-8-4-5-9-17(15)21-18/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFKZFVRPZKCRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxyethyl 2-methyl-5-(naphthalene-1-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B491813.png)

![2-methoxyethyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B491832.png)

![N-(naphthalene-1-sulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}acetamide](/img/structure/B491889.png)

![isopropyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B491891.png)

![2,4-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491894.png)

![ethyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B491906.png)

![4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491917.png)

![Benzyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B491921.png)

![dibenzo[b,d]furan-2-yl 4-methoxybenzenesulfonate](/img/structure/B491934.png)